An In-depth Technical Guide to Chlorothalonil-13C2 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Chlorothalonil-13C2 for Researchers and Drug Development Professionals
Introduction
Chlorothalonil-13C2 is the isotopically labeled form of Chlorothalonil, a broad-spectrum, non-systemic fungicide. In Chlorothalonil-13C2, two of the eight carbon atoms in the molecule are replaced with the stable heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of analytical chemistry, environmental science, and drug metabolism studies. Its primary application is as an internal standard for the quantification of Chlorothalonil in various matrices, ensuring accuracy and precision in analytical measurements. This guide provides a comprehensive overview of Chlorothalonil-13C2, its chemical properties, and its application in experimental settings.
Chemical Identity and Structure
Chlorothalonil-13C2 is structurally identical to its unlabeled counterpart, with the exception of the two carbon-13 atoms. The IUPAC name for Chlorothalonil is 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile. The introduction of the carbon-13 isotopes results in a precise increase in the molecular weight of the compound, which allows for its differentiation from the native Chlorothalonil using mass spectrometry.
Chemical Structure:
The chemical structure of Chlorothalonil-13C2 is a tetrachlorinated benzene ring with two nitrile groups at positions 1 and 3. The two carbon-13 atoms are incorporated into the nitrile groups.
Isomeric SMILES: --INVALID-LINK--C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl
Physicochemical and Analytical Data
A summary of the key quantitative data for Chlorothalonil-13C2 and its unlabeled analog is presented in the table below for easy comparison.
| Property | Chlorothalonil-13C2 | Chlorothalonil (unlabeled) |
| CAS Number | 2767332-24-9[1][2] | 1897-45-6[3][4] |
| Molecular Formula | C₆[¹³C]₂Cl₄N₂[2] | C₈Cl₄N₂[4] |
| Molecular Weight | 267.90 g/mol [2] | 265.91 g/mol [4][5] |
| Appearance | Colorless crystals or light gray powder[6] | Colorless crystals or light gray powder[6] |
| Melting Point | 252.1-253.6 °C[7] | 250-251 °C[3][4][5][6][8] |
| Boiling Point | Not available | 350 °C[4][5][8][9] |
| Vapor Pressure | 7.62 x 10⁻⁸ kPa (at 25 °C)[7] | 1.3 mPa (at 40 °C)[3] |
| Water Solubility | < 1 mg/L (at 25 °C)[7] | 0.6 mg/L (at 25 °C)[3] |
| Solubility in Organic Solvents | Soluble in acetone, dimethyl sulfoxide, cyclohexanone, and xylene[3] | Soluble in acetone, dimethyl sulfoxide, cyclohexanone, and xylene[3] |
| LogP (Octanol/Water Partition Coefficient) | 2.88 - 3.86[7] | 3.7 (at 25 °C) |
Experimental Protocols
The primary application of Chlorothalonil-13C2 is as an internal standard in analytical methods for the quantification of Chlorothalonil. Below are detailed methodologies for its use in sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Sample Preparation using Modified QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental samples.
Methodology:
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of Chlorothalonil-13C2 solution (e.g., 100 µL of a 10 µg/mL solution in acetonitrile) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Instrumental Analysis by GC-MS/MS
Instrumentation:
-
Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Mode: Splitless injection.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 200 °C at 20 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
MS/MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorothalonil: Monitor specific precursor-to-product ion transitions (e.g., m/z 266 -> m/z 231).
-
Chlorothalonil-13C2: Monitor the corresponding shifted transitions (e.g., m/z 268 -> m/z 233).
-
-
Instrumental Analysis by LC-MS/MS
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column, such as a Zorbax SB-Aq (4.6 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate Chlorothalonil from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Parameters: Optimized for Chlorothalonil.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chlorothalonil: Monitor specific precursor-to-product ion transitions.
-
Chlorothalonil-13C2: Monitor the corresponding shifted transitions.
-
-
Visualizations
Analytical Workflow for Chlorothalonil Quantification
The following diagram illustrates the typical workflow for the quantification of Chlorothalonil in a sample using Chlorothalonil-13C2 as an internal standard.
Caption: Analytical workflow for Chlorothalonil quantification using an internal standard.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential technical information on Chlorothalonil-13C2, facilitating its effective use in analytical and research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EXTOXNET PIP - CHLOROTHALONIL [extoxnet.orst.edu]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chlorothalonil [stenutz.eu]
- 6. CHLOROTHALONIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Buy Chlorothalonil-13C2 [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. ICSC 0134 - CHLOROTHALONIL [inchem.org]
